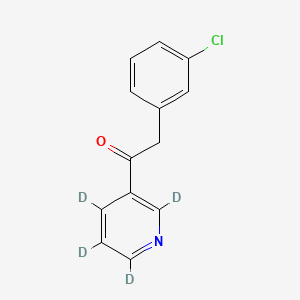
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone, also known as 3-chloro-2-(3-pyridyl)-1-ethanone, is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a colorless solid with a molecular formula of C10H9ClN2O and a molecular weight of 208.64 g/mol. It is soluble in ethanol, methanol, and ether, and is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Bioremediation
Chlorophenols, including those structurally related to 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone, have been studied extensively due to their persistence in the environment and potential toxic effects. For instance, DDT and its metabolites, which share the chlorophenyl group, have been identified as endocrine disruptors in humans and wildlife, indicating the need for careful management of compounds with similar structures (Burgos-Aceves et al., 2021). This suggests a potential research application in studying the environmental fate and bioremediation strategies for 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone.
Analytical Chemistry and Environmental Monitoring
The assessment of chlorophenols in environmental samples has been a focus of research due to their impact on ecosystems. The study of compounds like 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone could contribute to the development of analytical methods for detecting and quantifying similar compounds in various matrices (Krijgsheld & Gen, 1986).
Organic Synthesis and Pharmaceutical Applications
Chlorophenyl compounds play a crucial role in organic synthesis, serving as precursors or intermediates in the production of various pharmaceuticals. Research into the synthesis, properties, and reactions of such compounds can lead to the development of new drugs and therapeutics (Saeed et al., 2017). This highlights a potential application in exploring novel synthetic routes and pharmaceutical uses for 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2/i2D,4D,6D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCWMYMJVPJFOI-IYPKRFHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CC2=CC(=CC=C2)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

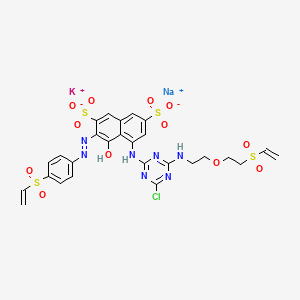


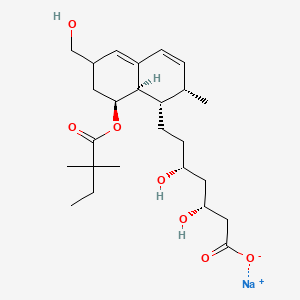
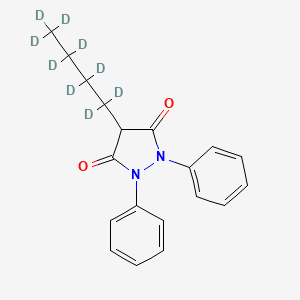
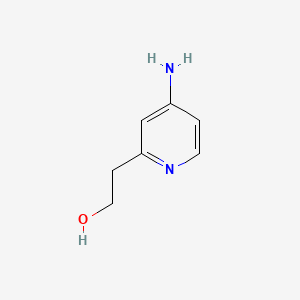
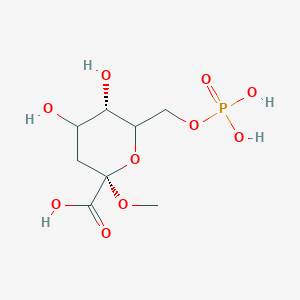
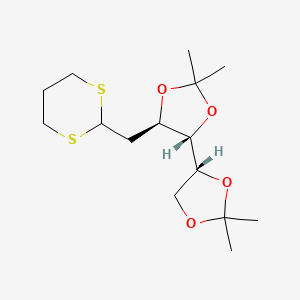
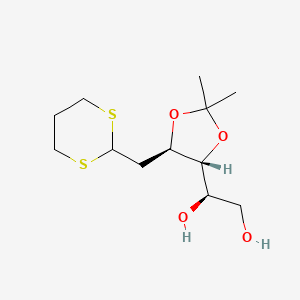
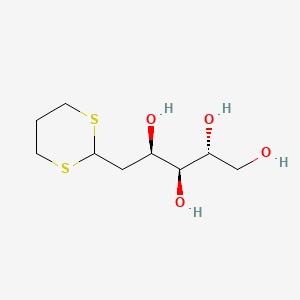
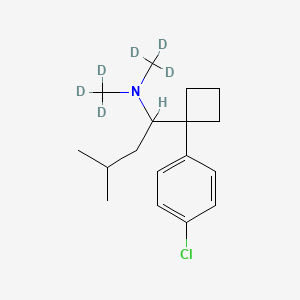
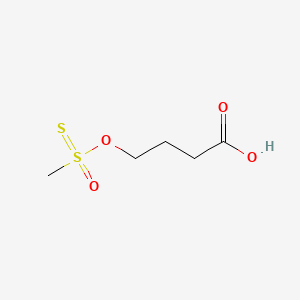
![1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3](/img/structure/B562358.png)
![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)